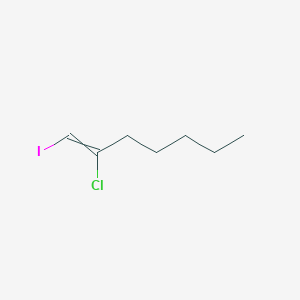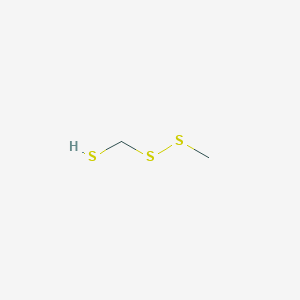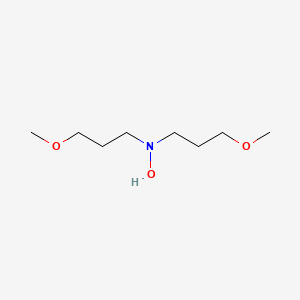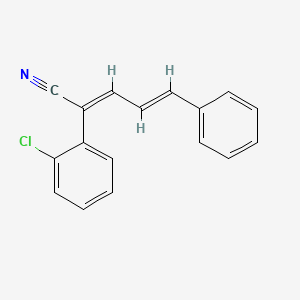
2-Chloro-1-iodohept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-iodohept-1-ene: is an organic compound that belongs to the class of haloalkenes It is characterized by the presence of both chlorine and iodine atoms attached to a heptene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-iodohept-1-ene can be achieved through several methods. One common approach involves the halogenation of hept-1-ene. The process typically includes the following steps:
Chlorination: Hept-1-ene is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 2-chlorohept-1-ene.
Iodination: The 2-chlorohept-1-ene is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1-iodohept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents such as carbon tetrachloride (CCl4).
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Addition: Formation of dihalides or halohydrins.
Elimination: Formation of alkenes with varying degrees of substitution.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-iodohept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Potential use in the development of novel therapeutic agents due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-iodohept-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-iodohept-1-ene: Similar structure but with a bromine atom instead of chlorine.
2-Chloro-1-bromohept-1-ene: Contains both chlorine and bromine atoms.
1-Iodo-2-chloroheptane: A saturated analog with no double bond.
Uniqueness: 2-Chloro-1-iodohept-1-ene is unique due to the combination of a double bond and the presence of both chlorine and iodine atoms. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
113278-41-4 |
|---|---|
Molekularformel |
C7H12ClI |
Molekulargewicht |
258.53 g/mol |
IUPAC-Name |
2-chloro-1-iodohept-1-ene |
InChI |
InChI=1S/C7H12ClI/c1-2-3-4-5-7(8)6-9/h6H,2-5H2,1H3 |
InChI-Schlüssel |
GVOKNSFHXIYPLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=CI)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)






borane](/img/structure/B14304097.png)




![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)

